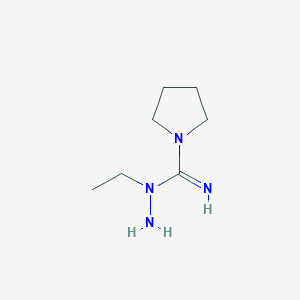

N-Ethylpyrrolidine-1-carboximidhydrazide

Description

N-Ethylpyrrolidine-1-carboximidhydrazide (CAS: 684209-25-4) is a guanidine derivative characterized by a five-membered pyrrolidine ring substituted with an ethyl group at the nitrogen atom and a carboximidhydrazide functional group. Its purity is typically reported as 97% in commercial samples .

Propriétés

Formule moléculaire |

C7H16N4 |

|---|---|

Poids moléculaire |

156.23 g/mol |

Nom IUPAC |

N-amino-N-ethylpyrrolidine-1-carboximidamide |

InChI |

InChI=1S/C7H16N4/c1-2-11(9)7(8)10-5-3-4-6-10/h8H,2-6,9H2,1H3 |

Clé InChI |

IFTFKQWJJHULCE-UHFFFAOYSA-N |

SMILES canonique |

CCN(C(=N)N1CCCC1)N |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of N-Ethylpyrrolidine-1-carboximidhydrazide typically involves the reaction of N-ethylpyrrolidine with a suitable carboximidhydrazide precursor. One common method involves the use of microwave-assisted organic synthesis (MAOS) to enhance the efficiency of the reaction . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants .

Analyse Des Réactions Chimiques

N-Ethylpyrrolidine-1-carboximidhydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield N-ethylpyrrolidine-1-carboximide, while reduction may produce N-ethylpyrrolidine-1-carboximidine .

Applications De Recherche Scientifique

N-Ethylpyrrolidine-1-carboximidhydrazide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its ability to interact with various biological targets . In medicine, it is being explored for its potential therapeutic properties, including its use as an anticancer agent . Additionally, in the industrial sector, it is used in the production of specialty chemicals and as a catalyst in certain chemical reactions .

Mécanisme D'action

The mechanism of action of N-Ethylpyrrolidine-1-carboximidhydrazide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound exerts its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The specific pathways involved depend on the biological context and the particular targets of the compound .

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The compound’s key distinguishing feature is its pyrrolidine ring (5-membered, saturated, one nitrogen atom) paired with an ethyl substituent. Below is a comparative analysis with structurally related guanidine derivatives (Table 1):

Table 1: Structural Comparison of Guanidine Derivatives

Key Observations :

- Ring Size and Heteroatoms : Pyrrolidine (5-membered, 1N) vs. piperazine (6-membered, 2N) and thiazolidine (5-membered, 1S). These differences influence steric effects, solubility, and hydrogen-bonding capacity.

- Functional Groups: Carboximidhydrazide (–C(=NH)–NH–NH₂) vs. carbothioamide (–C(=S)–NH₂). The former enhances hydrogen-bond donor capacity, while the latter introduces sulfur-based reactivity .

- Substituents : Ethyl groups (in the target compound) vs. methyl or propyl groups in analogs, affecting lipophilicity and steric bulk.

Physicochemical Properties

- Solubility : Pyrrolidine derivatives generally exhibit higher solubility in polar solvents compared to piperazine analogs due to reduced ring strain and smaller molecular size.

- Stability : Thiazolidine derivatives (e.g., Thiazolidine-3-carboximidhydrazide) may show enhanced stability in acidic conditions due to sulfur’s electron-withdrawing effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.